(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)
Description
This compound is a chemically modified spirostanol derivative with a molecular backbone closely related to diosgenin, a steroidal sapogenin [(3β,25R)-spirost-5-en-3-ol] (). The core structure consists of a spirost-5-en-3-ol framework, characteristic of steroidal sapogenins found in plants like Dioscorea species (). Key modifications include:
- Hexanoate side chain: A 6-aminohexanoate group is esterified at the 3-hydroxyl position.
- Bis(2,2,2-trifluoroacetate) counterions: These improve aqueous solubility, a critical factor for bioavailability ().
The molecular formula and weight are estimated as C₃₉H₅₈N₄O₈F₆ and 852.89 g/mol, respectively, based on structural data (). Its design likely aims to augment bioactivity while addressing solubility limitations inherent to unmodified spirostanols like diosgenin ().
Properties
IUPAC Name |
[(4S)-4-azaniumyl-5-oxo-5-[[6-oxo-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyhexyl]amino]pentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O5.2C2HF3O2/c1-24-13-18-39(47-23-24)25(2)34-32(49-39)22-30-28-12-11-26-21-27(14-16-37(26,3)29(28)15-17-38(30,34)4)48-33(45)10-6-5-7-19-43-35(46)31(40)9-8-20-44-36(41)42;2*3-2(4,5)1(6)7/h11,24-25,27-32,34H,5-10,12-23,40H2,1-4H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t24-,25+,27+,28-,29+,30+,31+,32+,34+,37+,38+,39-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYULRFSQOIII-XWXJGKJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C)C)OC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C)C)OC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67F6N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dios-Arg (trifluoroacetate salt) involves the coupling of a diosgenin skeleton with an L-arginine head group . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide, phosphate-buffered saline, ethanol, and dimethylformamide . The compound is often stored at -20°C in powder form and at -80°C in solvent form to maintain stability .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available for research purposes and is produced under controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions: Dios-Arg (trifluoroacetate salt) primarily undergoes complexation reactions with plasmid DNA . It forms a complex that decreases plasmid DNA migration in an agarose-gel retardant assay .
Common Reagents and Conditions: The common reagents used in these reactions include solvents like dimethyl sulfoxide, phosphate-buffered saline, ethanol, and dimethylformamide . The reaction conditions are typically mild, involving room temperature or slightly elevated temperatures .
Major Products Formed: The major product formed from these reactions is the complex of Dios-Arg with plasmid DNA, which is used for transfection purposes .
Scientific Research Applications
Dios-Arg (trifluoroacetate salt) has several scientific research applications, including:
Chemistry: Used in the formation of cationic lipid nanoparticles for intracellular transport of small interfering RNA and plasmid DNA
Biology: Facilitates the transfection of plasmid DNA into various cell lines, including H1299 and HeLa cells
Medicine: Potential applications in gene therapy and drug delivery systems due to its ability to form complexes with nucleic acids
Industry: Utilized in the development of lipid-based drug delivery systems and other biotechnological applications
Mechanism of Action
Dios-Arg (trifluoroacetate salt) exerts its effects by forming complexes with plasmid DNA, which facilitates the transfection process . The molecular targets include the plasmid DNA and the cellular machinery involved in endocytosis . The compound’s action is reversed by inhibitors of lipid raft-mediated endocytosis and caveolae-mediated endocytosis, indicating its reliance on these pathways for cellular entry .
Comparison with Similar Compounds
Pancreatic Lipase Inhibition
- Target Compound: The arginine-like side chain may enhance binding to pancreatic lipase through guanidino-group interactions, similar to dihydrochalcones and benzoate derivatives ().
- Yamogenin/6-Methyldiosgenin: No direct data, but structural similarity suggests comparable or weaker activity than diosgenin.
- Dioscin : Glycosylation reduces membrane permeability, lowering efficacy despite high molecular weight ().
Anti-Inflammatory and Metabolic Effects
- Target Compound: Potential synergy between the spirostanol core (NF-κB inhibition ) and arginine’s nitric oxide modulation.
- Diosgenin : Well-documented for anti-inflammatory, anticancer, and cholesterol-lowering effects ().
- 6-Methyldiosgenin : Methylation may alter steric interactions with targets like adrenal cortex receptors ().
Pharmacokinetics
- Absorption: The bis-TFA salt and hydrophilic side chain likely improve intestinal absorption compared to diosgenin, which requires nano-formulations for bioavailability ().
- Metabolism : The peptide-like side chain may undergo hydrolysis, releasing free diosgenin and arginine derivatives. Diosgenin itself is metabolized via hepatic CYP450 enzymes ().
- Excretion : Higher solubility may reduce renal toxicity risks compared to glycosylated analogs like dioscin.
Toxicity
- Acute Toxicity : Diosgenin has low acute toxicity (rat oral LD₅₀ >8 g/kg ). The target compound’s trifluoroacetate component is generally safe in pharmaceutically relevant doses.
- Long-Term Effects : Diosgenin’s estrogenic activity may persist in the target compound, necessitating hormonal safety studies.
Biological Activity
The compound (3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol, bis(2,2,2-trifluoroacetate) is a spirostane derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its anabolic effects, anti-inflammatory properties, and other pharmacological benefits based on recent research findings.
Structural Characteristics
The compound is a complex spirostane with multiple functional groups that contribute to its biological properties. The spirostane structure is known for its steroid-like characteristics, which may influence various metabolic pathways.
Anabolic Activity
Research indicates that certain spirostane derivatives exhibit anabolic effects similar to those of ecdysteroids. Ecdysteroids are known for their role in promoting growth and muscle development in various organisms. In studies involving male and female rats, spirostane derivatives demonstrated significant anabolic activity, enhancing protein synthesis and overall physical performance. For example, doses ranging from 10 to 20 mg/day resulted in increased strength and reduced lactic acid formation during intense exercise .
Adaptogenic Effects
The compound has been reported to possess adaptogenic properties, which help the body adapt to stress by regulating metabolic functions. This includes modulating immune responses and promoting homeostasis. Such adaptogenic effects are essential for improving resilience against physical and psychological stressors .
Anti-inflammatory Properties
In addition to its anabolic effects, the compound exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in various animal models. For instance, a study demonstrated that extracts containing similar spirostane derivatives significantly inhibited xylene-induced ear edema in a dose-dependent manner . This suggests potential therapeutic applications in treating inflammatory conditions.
Study on Ecdysteroid-like Effects
A notable study investigated the effects of spirostane derivatives on athletic performance in young adults. Participants received daily doses of the compound alongside a training regimen. Results indicated substantial improvements in muscle mass and strength, alongside increased appetite and reduced fatigue during workouts .
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of spirostane derivatives. The research highlighted that these compounds could effectively inhibit protein denaturation and provide protection against oxidative stress, further supporting their potential as therapeutic agents in managing inflammatory diseases .
Pharmacological Evaluation
Q & A
Q. How can computational modeling enhance understanding of this compound’s reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
